molecular formula C36H55N9O9 B10853892 Z-Ala-Leu-His-Agly-Ile-Val-OMe

Z-Ala-Leu-His-Agly-Ile-Val-OMe

Cat. No.: B10853892
M. Wt: 757.9 g/mol
InChI Key: IVHANADPEKMLMO-UHFFFAOYSA-N
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Description

Z-Ala-Leu-His-Agly-Ile-Val-OMe is a synthetic peptide derivative featuring a benzyloxycarbonyl (Z) protective group at the N-terminus and a methyl ester (OMe) at the C-terminus. The sequence includes alanine (Ala), leucine (Leu), histidine (His), aminoglycine (Agly), isoleucine (Ile), and valine (Val). This compound is structurally characterized by its stereochemistry, with multiple chiral centers influencing its biological activity and physicochemical properties.

Properties

Molecular Formula

C36H55N9O9

Molecular Weight

757.9 g/mol

IUPAC Name

methyl 2-[[2-[[[3-(1H-imidazol-5-yl)-2-[[4-methyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoyl]amino]propanoyl]amino]carbamoylamino]-3-methylpentanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C36H55N9O9/c1-9-22(6)29(33(49)42-28(21(4)5)34(50)53-8)43-35(51)45-44-32(48)27(16-25-17-37-19-38-25)41-31(47)26(15-20(2)3)40-30(46)23(7)39-36(52)54-18-24-13-11-10-12-14-24/h10-14,17,19-23,26-29H,9,15-16,18H2,1-8H3,(H,37,38)(H,39,52)(H,40,46)(H,41,47)(H,42,49)(H,44,48)(H2,43,45,51)

InChI Key

IVHANADPEKMLMO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)NNC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Z-Ala-Leu-His-Agly-Ile-Val-OMe with structurally related peptides, focusing on sequence variations, molecular properties, and functional implications.

Parameter This compound Z-Arg-Leu-Val-Agly-Ile-Val-OMe Z-Lys-Arg-Glu-Val-Tyr-OMe Acetate
Amino Acid Sequence Ala-Leu-His-Agly-Ile-Val Arg-Leu-Val-Agly-Ile-Val Lys-Arg-Glu-Val-Tyr
Protective Groups Z (N-terminal), OMe (C-terminal) Z (N-terminal), OMe (C-terminal) Z (N-terminal), OMe (C-terminal), acetate
Molecular Formula Not explicitly provided C₃₈H₆₄N₁₀O₉ Not explicitly provided (CAS: 747393-72-2)
Average Mass (g/mol) Estimated ~780–800* 804.991 Not available
Stereocenters Likely 6 (based on analogous structure) 6 Unknown
Key Functional Residues His (imidazole side chain) Arg (positively charged guanidinium) Glu (negatively charged), Tyr (aromatic)
Potential Applications Enzyme inhibition, metal binding Protease substrates, ligand studies Cell signaling, receptor interactions

*Estimated based on substitution of Arg (C₆H₁₄N₄O₂ → Ala, C₃H₇NO₂) and Val → His (C₆H₉N₃O₂).

Key Findings:

Histidine (His) introduces an imidazole side chain, enabling pH-dependent metal coordination (e.g., Zn²⁺ or Cu²⁺), which is absent in Z-Arg-Leu-Val-Agly-Ile-Val-OMe’s valine residue.

Structural Implications: Both compounds share the Agly (aminoglycine) residue, which lacks a side chain, likely enhancing conformational flexibility in peptide backbones. The methyl ester (OMe) at the C-terminus improves stability against carboxypeptidase degradation, a feature common to all three compounds .

Biological Relevance :

  • Z-Lys-Arg-Glu-Val-Tyr-OMe acetate (CAS: 747393-72-2) includes glutamate (Glu) and tyrosine (Tyr) , making it suitable for studies involving phosphorylation or redox activity, unlike this compound’s metal-binding focus .

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